5-甲酰呋喃-2-羧酸

描述

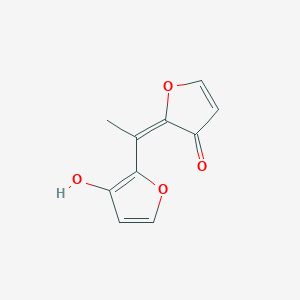

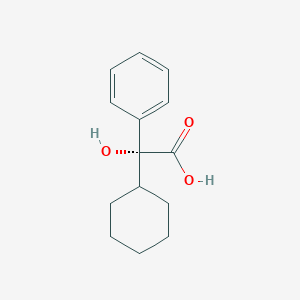

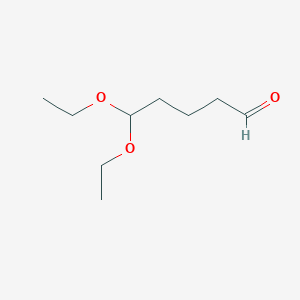

5-formyl-2-furoic acid is a member of the class of furoic acids that is 2-furoic acid substituted at position 5 by a formyl group. It is a furoic acid, an arenecarbaldehyde and an aldehydic acid. It is a conjugate acid of a 5-formyl-2-furoate.

科学研究应用

生物基单体前体的生产

提出了一种新的催化策略,该策略涉及保护化学,用于从浓缩的5-羟甲基糠醛(HMF)溶液中选择性生产5-甲酰呋喃-2-羧酸(FFCA)和呋喃-2,5-二羧酸(FDCA) . 这种化学有助于开发利用保护剂的新型生物基单体前体制造路线 .

HIF-1抑制剂的合成

5-甲酰呋喃-2-羧酸参与杂芳基化合成,用于合成HIF-1抑制剂 . HIF-1抑制剂用于癌症治疗,以抑制缺氧诱导因子1,该因子是一种在细胞对缺氧的反应中起关键作用的转录因子 .

依弗林结合抑制剂的合成

该化合物还用于合成二水杨酸-呋喃基衍生物,以抑制依弗林结合 . 依弗林结合在包括血管生成、轴突引导和组织修复在内的各种生物过程中发挥着重要作用 .

HIV-1整合酶抑制剂的合成

5-甲酰呋喃-2-羧酸用于合成HIV-1整合酶抑制剂 . HIV-1整合酶抑制剂是一种抗逆转录病毒药物,用于治疗HIV感染 .

表皮生长因子受体抑制剂的合成

作用机制

Target of Action

It’s known that this compound is often used as an intermediate in organic synthesis .

Mode of Action

The mode of action of 5-Formylfuran-2-carboxylic Acid involves its interaction with other compounds in chemical reactions. For instance, it can be produced from 5-hydroxymethylfurfural (HMF) solutions through a catalytic strategy involving protective chemistry . The reactive formyl group of HMF is protected by acetalization with 1,3-propanediol (PDO), which suppresses degradation and premature oxidation of HMF .

Biochemical Pathways

The biochemical pathways affected by 5-Formylfuran-2-carboxylic Acid are primarily related to its role as an intermediate in organic synthesis . For example, it can be used in the production of furan-2,5-dicarboxylic acid (FDCA), a promising bio-based monomer precursor .

Pharmacokinetics

Its physical and chemical properties such as solubility, density, and boiling point can influence its bioavailability .

Result of Action

The result of the action of 5-Formylfuran-2-carboxylic Acid is typically the production of other compounds in chemical reactions. For instance, it can be selectively oxidized to produce FDCA .

生化分析

Biochemical Properties

The solubility of 5-Formylfuran-2-carboxylic Acid provides fundamental information for its preparation and purification . It is involved in various biochemical reactions, interacting with enzymes, proteins, and other biomolecules .

Cellular Effects

It is known to be safe under normal usage conditions and may cause irritation to the eyes, skin, and respiratory system .

Molecular Mechanism

The molecular mechanism of 5-Formylfuran-2-carboxylic Acid involves a catalytic strategy for its production from concentrated 5-hydroxymethylfurfural (HMF) solutions . The reactive formyl group of HMF is protected by acetalization with 1,3-propanediol (PDO), suppressing degradation and premature oxidation of HMF .

Temporal Effects in Laboratory Settings

It is known that the solubility of 5-Formylfuran-2-carboxylic Acid increases with increasing temperature .

属性

IUPAC Name |

5-formylfuran-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4O4/c7-3-4-1-2-5(10-4)6(8)9/h1-3H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHNRXUWGUKDPMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1)C(=O)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30383151 | |

| Record name | 5-Formyl-2-furancarboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30383151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13529-17-4 | |

| Record name | 5-Formyl-2-furancarboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30383151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Formyl-2-furancarboxylic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 5-Formyl-2-furancarboxylic acid?

A1: The molecular formula of FFCA is C6H4O4, and its molecular weight is 140.09 g/mol.

Q2: How is 5-Formyl-2-furancarboxylic acid typically produced?

A2: FFCA is often synthesized via the selective oxidation of HMF. Various catalytic systems have been explored, including those employing cobalt-ceria binary oxide nanojunctions , copper/cerium oxides , and nitrogen-doped carbon spheres .

Q3: What are the primary challenges in FFCA production?

A3: A key challenge lies in achieving high selectivity towards FFCA, as the oxidation of HMF can lead to other products like 2,5-furandicarboxylic acid (FDCA) . Controlling the reaction conditions and catalyst design are crucial for optimizing FFCA yield.

Q4: Can you elaborate on the role of catalysts in FFCA production?

A4: Catalysts play a vital role in facilitating the selective oxidation of HMF to FFCA. For instance, research has demonstrated that the facet of single-crystalline Pd nanocrystals can significantly influence their catalytic performance in this reaction. Specifically, Pd nanocrystals enclosed by {111} facets exhibited higher efficiency compared to those enclosed by {100} facets, particularly in the oxidation step from 5-hydroxymethyl-2-furancarboxylic acid (HMFCA) to FFCA .

Q5: Are there any alternative methods for FFCA production besides HMF oxidation?

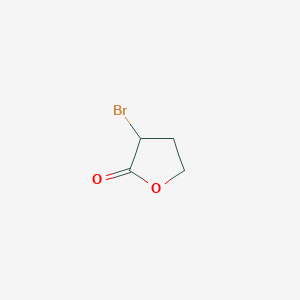

A5: Yes, research has explored alternative routes for FFCA synthesis. One example is the catalytic carbonylation of 5-bromofurfural, a furfural derivative, in an oil/aqueous bi-phase system . This method offers a different approach to accessing this valuable furan compound.

Q6: What is the significance of hexenuronic acid (HexA) in relation to FFCA?

A6: HexA, present in wood pulp, degrades under heat and moisture, forming FFCA as one of its degradation products. This process contributes to the yellowing of paper .

Q7: How does the presence of FFCA affect paper quality?

A7: FFCA, being a product of HexA degradation, contributes to the yellowing of paper, particularly under acidic conditions. It's suggested that the carboxylic group of FFCA interacts with carboxylic groups in pulp components, leading to the formation of chromophores responsible for the yellow discoloration .

Q8: What are the potential applications of FFCA?

A8: FFCA is primarily viewed as a valuable platform molecule for synthesizing various chemicals, including polymers and pharmaceuticals . Its structure makes it a suitable building block for creating novel materials.

Q9: How is FFCA further converted into other valuable compounds?

A9: FFCA can undergo further transformations, such as electrochemical reductive amination, to produce furan amino acids like 5-aminomethyl-2-furancarboxylic acid (AMFC), which holds promise in polymer and pharmaceutical applications .

Q10: Is there research on using FFCA in bioplastic production?

A10: Yes, the oxidation of FFCA to 2,5-furandicarboxylic acid (FDCA), a precursor for bioplastics like polyethylene furanoate (PEF), is an active area of research .

Q11: What role does FFCA play in the synthesis of 2,5-furandicarboxylic acid (FDCA)?

A11: FFCA is an intermediate in the oxidation of HMF to FDCA . The efficient conversion of FFCA to FDCA is crucial for maximizing FDCA yields, and researchers are exploring various catalysts and reaction conditions to achieve this .

Q12: What are the main challenges in converting FFCA to FDCA?

A12: The oxidation of FFCA to FDCA, particularly the conversion of the less reactive formyl group in FFCA, can be challenging. Research has focused on identifying effective catalysts and reaction conditions to overcome this bottleneck .

Q13: How is FFCA typically detected and quantified?

A14: High-performance liquid chromatography (HPLC) coupled with UV detection is a common method for analyzing FFCA . Gas chromatography (GC) is also utilized, particularly in conjunction with mass spectrometry (MS) for enhanced identification .

Q14: What are the future research directions for FFCA?

A14: Research on FFCA is expected to focus on:

- Developing more efficient and sustainable catalytic systems for its production from HMF .

- Exploring its potential as a building block for novel polymers, pharmaceuticals, and other value-added chemicals .

- Understanding its environmental fate and developing strategies for its sustainable utilization .

- Further investigating its role in the thermal yellowing of paper and exploring methods for mitigating this phenomenon .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Methyl-6-Phenyl-1,3-Dihydro-2h-Imidazo[4,5-B]pyridin-2-One](/img/structure/B17688.png)